Cas no 1638533-85-3 (potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide)

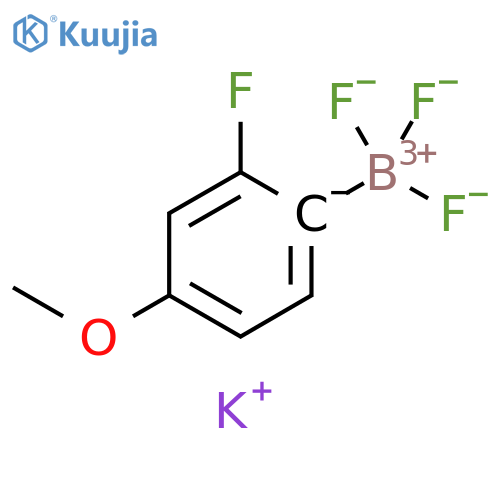

1638533-85-3 structure

商品名:potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide

potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide 化学的及び物理的性質

名前と識別子

-

- potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide

- Borate(1-), trifluoro(2-fluoro-4-methoxyphenyl)-, potassium (1:1), (T-4)-

-

- インチ: 1S/C7H6BF4O.K/c1-13-5-2-3-6(7(9)4-5)8(10,11)12;/h2-4H,1H3;/q-1;+1

- InChIKey: XZURLSPEOULJAJ-UHFFFAOYSA-N

- ほほえんだ: [B+3]([C-]1=CC=C(OC)C=C1F)([F-])([F-])[F-].[K+]

potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1253045-10.0g |

potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide |

1638533-85-3 | 10g |

$2823.0 | 2023-05-23 | ||

| Enamine | EN300-1253045-0.25g |

potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide |

1638533-85-3 | 0.25g |

$604.0 | 2023-05-23 | ||

| Enamine | EN300-1253045-0.05g |

potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide |

1638533-85-3 | 0.05g |

$551.0 | 2023-05-23 | ||

| Enamine | EN300-1253045-5000mg |

potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide |

1638533-85-3 | 5000mg |

$1240.0 | 2023-10-02 | ||

| Enamine | EN300-1253045-500mg |

potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide |

1638533-85-3 | 500mg |

$410.0 | 2023-10-02 | ||

| Enamine | EN300-1253045-5.0g |

potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide |

1638533-85-3 | 5g |

$1903.0 | 2023-05-23 | ||

| Enamine | EN300-1253045-0.5g |

potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide |

1638533-85-3 | 0.5g |

$630.0 | 2023-05-23 | ||

| Enamine | EN300-1253045-2.5g |

potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide |

1638533-85-3 | 2.5g |

$1287.0 | 2023-05-23 | ||

| Enamine | EN300-1253045-0.1g |

potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide |

1638533-85-3 | 0.1g |

$578.0 | 2023-05-23 | ||

| Enamine | EN300-1253045-50mg |

potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide |

1638533-85-3 | 50mg |

$359.0 | 2023-10-02 |

potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide 関連文献

-

Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

1638533-85-3 (potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide) 関連製品

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 4770-00-7(3-cyano-4-nitroindole)

- 249916-07-2(Borreriagenin)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量